molecular formula C24H30F2N4O2 B4273785 1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

Cat. No.: B4273785
M. Wt: 444.5 g/mol
InChI Key: PJNGBGAJTFIEDC-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea is a complex organic compound characterized by the presence of fluorophenyl groups and a cyclohexyl urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3-fluorophenyl isocyanate, which is then reacted with 3,5,5-trimethylcyclohexylamine under controlled conditions to form the desired urea derivative. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-N’-{3-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea
  • N-(3-bromophenyl)-N’-{3-[({[(3-bromophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea

Uniqueness

N-(3-fluorophenyl)-N’-{3-[({[(3-fluorophenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-[[(3-fluorophenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30F2N4O2/c1-23(2)12-20(30-22(32)29-19-9-5-7-17(26)11-19)13-24(3,14-23)15-27-21(31)28-18-8-4-6-16(25)10-18/h4-11,20H,12-15H2,1-3H3,(H2,27,28,31)(H2,29,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNGBGAJTFIEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea
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1-(3-Fluorophenyl)-3-[3-({[(3-fluorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

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